2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, also known as PTQ, is a chemical compound that has recently gained attention in scientific research. PTQ is a sulfonamide derivative that exhibits potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide's mechanism of action involves the inhibition of various molecular targets, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and matrix metalloproteinases (MMPs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. This compound inhibits HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. CAs are enzymes that regulate pH homeostasis and carbon dioxide transport. This compound inhibits CAs, leading to the reduction of acidosis and hypoxia in tumor microenvironments. MMPs are enzymes that degrade extracellular matrix proteins, leading to tumor invasion and metastasis. This compound inhibits MMPs, leading to the suppression of tumor invasion and metastasis.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects have been extensively studied. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by upregulating p21 and Bax and downregulating cyclin D1 and Bcl-2. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by suppressing the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). In neurological disorders, this compound has been found to reduce oxidative stress and inflammation by upregulating antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and downregulating pro-inflammatory cytokines, such as IL-6 and TNF-α.
Advantages and Limitations for Lab Experiments
2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide's advantages for lab experiments include its high purity and yield, its ability to inhibit multiple molecular targets, and its potential therapeutic effects in various diseases. This compound's limitations for lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide's future directions include its further optimization for therapeutic use, its clinical trials in various diseases, and its combination with other drugs for synergistic effects. This compound's potential as a molecular imaging agent for cancer diagnosis and treatment monitoring is also being explored. Additionally, this compound's potential as a drug delivery system for targeted therapy is being investigated. Overall, this compound's multifaceted applications in scientific research make it a promising compound for future studies.
Synthesis Methods
The synthesis method of 2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves the reaction of 2-fluorobenzenesulfonyl chloride with 1-propyl-1,2,3,4-tetrahydroquinoline-6-amine in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfonamide derivative to yield this compound. The synthesis method of this compound has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide has shown potential therapeutic effects in various diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-fluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c1-2-13-23-14-5-6-17-15-16(9-10-19(17)23)11-12-22-26(24,25)20-8-4-3-7-18(20)21/h3-4,7-10,15,22H,2,5-6,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPACSSHQXLNRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.